(S)-Laudanine

Antimalarial Plasmodium falciparum Anti-infective

(S)-Laudanine (CAS 3122-95-0), also known as (+)-laudanidine, is a chiral benzyltetrahydroisoquinoline alkaloid that occurs naturally in plants of the Annonaceae, Menispermaceae, and Papaveraceae families, including *Xylopia championii* and *Papaver somniferum* (opium poppy). As the (S)-enantiomer of laudanine, it is a secondary metabolite and a biosynthetic precursor to more complex alkaloids such as morphine and codeine, with a molecular weight of 343.42 g/mol and the molecular formula C₂₀H₂₅NO₄.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
CAS No. 3122-95-0
Cat. No. B133841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Laudanine
CAS3122-95-0
Synonyms2-Methoxy-5-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-phenol;  1αH-Laudanidine;  (+)-Laudanidine;  L-(+)-Laudanidine; 
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC
InChIInChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1
InChIKeyMPYHGNAJOKCMAQ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview of (S)-Laudanine (CAS 3122-95-0): Chemical Identity and Core Research Relevance


(S)-Laudanine (CAS 3122-95-0), also known as (+)-laudanidine, is a chiral benzyltetrahydroisoquinoline alkaloid that occurs naturally in plants of the Annonaceae, Menispermaceae, and Papaveraceae families, including *Xylopia championii* and *Papaver somniferum* (opium poppy) [1]. As the (S)-enantiomer of laudanine, it is a secondary metabolite and a biosynthetic precursor to more complex alkaloids such as morphine and codeine, with a molecular weight of 343.42 g/mol and the molecular formula C₂₀H₂₅NO₄ [2].

Why Generic Substitution Fails for (S)-Laudanine (CAS 3122-95-0)


In the family of benzyltetrahydroisoquinoline alkaloids, minor structural variations—such as stereochemistry at the C-1 position, methylation patterns on the phenolic rings, or the presence of a charged quaternary nitrogen—profoundly alter biological activity, target selectivity, and metabolic fate [1]. For example, while (S)-laudanine exhibits moderate antiplasmodial activity (IC₅₀ = 17.7 μM) and potent antioxidant capacity, its enantiomer (R)-laudanine may have entirely different biological profiles, and its close structural analog reticuline shows nearly three-fold lower antiplasmodial potency (IC₅₀ = 46.8 μM) [2][3]. Similarly, N-quaternary laudanosine derivatives are SK channel blockers with nanomolar affinities, a pharmacological profile not shared by the parent tertiary amine alkaloids like (S)-laudanine [4]. These critical differences mean that substituting (S)-laudanine with a generic 'laudanine' or a related isoquinoline alkaloid without rigorous chiral and structural specification will yield non-reproducible or misleading research outcomes.

Quantitative Evidence Guide for (S)-Laudanine (CAS 3122-95-0): Verified Differentiation Against Comparators


Moderate Antiplasmodial Activity with Nearly Three-Fold Higher Potency than Reticuline

(S)-Laudanine demonstrates moderate in vitro antiplasmodial activity against *Plasmodium falciparum*, with an IC₅₀ value of 17.7 ± 0.6 μM, which is significantly more potent than its close structural analog reticuline (IC₅₀ = 46.8 ± 0.6 μM) [1]. Notably, no cytotoxicity was observed for (S)-laudanine at concentrations up to 64 μM, indicating a favorable selectivity window for antiparasitic applications [1].

Antimalarial Plasmodium falciparum Anti-infective

Exceptionally High Antioxidant Activity Comparable to α-Tocopherol, Distinct from Class Peers

In a standardized DPPH radical scavenging assay, (S)-laudanine (tested as (+)-laudanidine) at a concentration of 0.5 mg/mL exhibited 'exceptionally high' antioxidant activity, ranking alongside (−)-discretine as the most potent among five alkaloids isolated from *Xylopia championii* [1][2]. This activity was significantly greater than that of the class-related alkaloids nordicentrine and dehydrocorytenchine, which showed only moderate activity when compared to the reference standard dl-α-tocopherol [1][2].

Antioxidant DPPH Assay Natural Product

Chiral Identity Defines Enzymatic and Biosynthetic Specificity

(S)-Laudanine is the exclusive product of the enzymatic methylation of (S)-reticuline by (S)-reticuline 7-O-methyltransferase, a stereospecific reaction that does not occur with the (R)-enantiomer [1]. Furthermore, (S)-laudanine itself serves as a specific biosynthetic precursor, being further methylated to (S)-codamine in a pathway that is distinct from the metabolism of the (R)-enantiomer [2]. This stereospecificity underpins its defined role as a metabolite in the benzylisoquinoline alkaloid pathway [3].

Biosynthesis Enzymology Metabolomics

Reported Lipoxygenase Inhibition Suggests Anti-inflammatory Potential Distinct from Simple Antioxidant Activity

A pharmacological database entry indicates that (S)-laudanine is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While quantitative IC₅₀ data are not provided, the same source notes that the compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1].

Inflammation Lipoxygenase Eicosanoid

Validated Research and Industrial Application Scenarios for (S)-Laudanine (CAS 3122-95-0)


Antimalarial Lead Discovery and Structure-Activity Relationship Studies

(S)-Laudanine serves as a moderately potent, non-cytotoxic antiplasmodial scaffold with an IC₅₀ of 17.7 μM against *Plasmodium falciparum* [1]. Its nearly three-fold higher potency over the close analog reticuline (IC₅₀ = 46.8 μM) provides a clear baseline for exploring the structural determinants of antiplasmodial activity within the benzyltetrahydroisoquinoline series [1]. Researchers can utilize (S)-laudanine to generate derivatives and probe the pharmacophore, leveraging the quantitative difference to guide synthetic efforts toward more potent analogs while minimizing off-target toxicity [1].

Natural Product Antioxidant and Anti-inflammatory Research

Given its 'exceptionally high' antioxidant activity in the DPPH assay at 0.5 mg/mL—comparable to the potent (−)-discretine and significantly exceeding that of nordicentrine [2][3]—(S)-laudanine is an ideal reference compound for studies on natural product antioxidants. Furthermore, its reported ability to potently inhibit lipoxygenase and interfere with arachidonic acid metabolism [4] positions it as a valuable tool for investigating dual antioxidant/anti-inflammatory mechanisms, particularly in cellular models of oxidative stress and inflammation.

Biosynthetic Pathway Elucidation and Metabolic Engineering

(S)-Laudanine is a critical stereospecific intermediate in the biosynthesis of benzylisoquinoline alkaloids, acting as the product of (S)-reticuline 7-O-methyltransferase and the substrate for further methylation to (S)-codamine [5][6]. This defined enzymatic role makes it an essential analytical standard and substrate for studies aiming to elucidate, engineer, or reconstitute the laudanine/codamine branch of the alkaloid pathway in heterologous hosts or in vitro systems [7].

Chiral Chromatography Method Development and Quality Control

As a well-defined single enantiomer with a specific optical rotation and available enantiomeric counterpart ((R)-laudanine), (S)-laudanine is an ideal analyte for developing and validating chiral HPLC methods aimed at separating benzyltetrahydroisoquinoline alkaloids [8]. Its use as a reference standard ensures the accurate quantification of enantiomeric purity in natural product extracts or synthetic mixtures, a critical parameter for both research reproducibility and potential future pharmaceutical quality control [8].

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